3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to an isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Isoxazole Formation: The formation of the isoxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation reactions, followed by cyclization and carboxylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)propionic acid
- 3-(5-Bromo-2-methoxyphenyl)acetic acid
- 3-(5-Bromo-2-methoxyphenyl)benzoic acid
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isoxazole ring structure
Properties
Molecular Formula |
C12H10BrNO4 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
WRAWYDBYDMGDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)OC)C(=O)O |
Origin of Product |
United States |
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